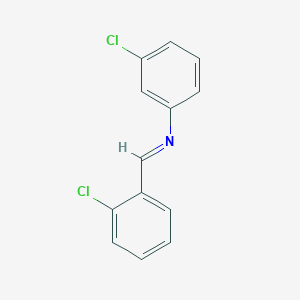
3-Chloro-N-(2-chlorobenzylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(2-chlorobenzylidene)aniline is an organic compound with the molecular formula C13H9Cl2N. It is a derivative of aniline, where the aniline ring is substituted with chlorine atoms and a benzylidene group. This compound is often used in chemical research and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-(2-chlorobenzylidene)aniline typically involves the condensation reaction between 3-chloroaniline and 2-chlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-(2-chlorobenzylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted anilines with various functional groups.
Scientific Research Applications
3-Chloro-N-(2-chlorobenzylidene)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-chlorobenzylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 3-Chloro-N-(4-chlorobenzylidene)aniline
- 2-Chloro-N-(2-chlorobenzylidene)aniline
- 3-Chloro-N-(3,4-dichlorobenzylidene)aniline
- 2-Chloro-N-(4-chlorobenzylidene)aniline
- 2-Chloro-N-(2,4-dichlorobenzylidene)aniline
Comparison: 3-Chloro-N-(2-chlorobenzylidene)aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and physical properties, such as solubility, melting point, and reactivity towards various reagents. These differences can make it more suitable for certain applications in research and industry.
Properties
CAS No. |
17099-06-8 |
|---|---|
Molecular Formula |
C13H9Cl2N |
Molecular Weight |
250.12 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(3-chlorophenyl)methanimine |
InChI |
InChI=1S/C13H9Cl2N/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-9H |
InChI Key |
MZJZNAQCSPQXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


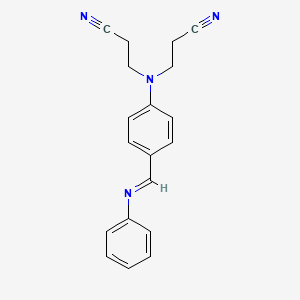
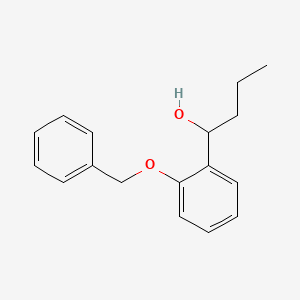
![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B11947731.png)
![3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11947733.png)
![[1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate](/img/structure/B11947748.png)
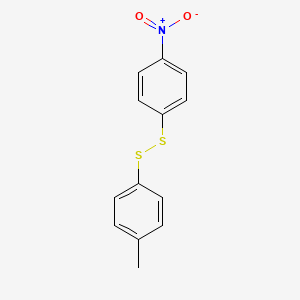
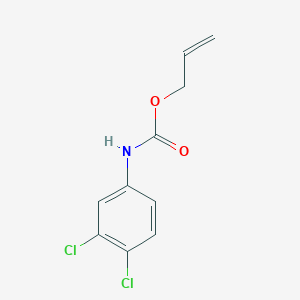


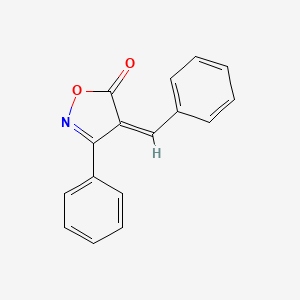
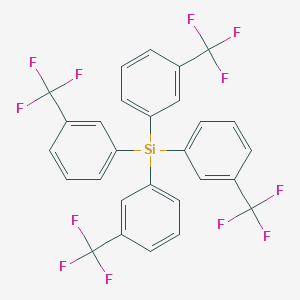

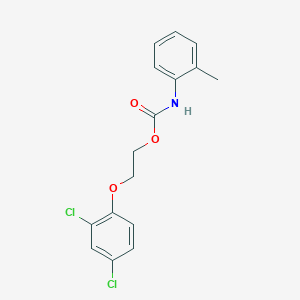
![8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene](/img/structure/B11947782.png)
